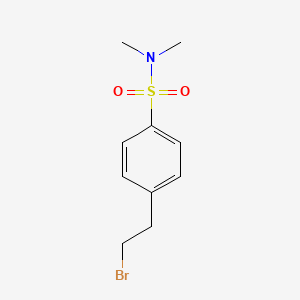

4-(2-Bromoethyl)-N,N-dimethylbenzene-1-sulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

4-(2-bromoethyl)-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-12(2)15(13,14)10-5-3-9(4-6-10)7-8-11/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONGMEMNSDZFCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874523-27-0 | |

| Record name | 4-(2-bromoethyl)-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 2 Bromoethyl N,n Dimethylbenzene 1 Sulfonamide and Its Analogues

De Novo Synthesis of the Core 4-Substituted Benzenesulfonamide (B165840) Scaffold

The foundational step in the synthesis of 4-(2-Bromoethyl)-N,N-dimethylbenzene-1-sulfonamide is the construction of the 4-substituted N,N-dimethylbenzenesulfonamide core. A logical and common approach commences with a readily available starting material, such as ethylbenzene (B125841), which already possesses the required ethyl group at the para position.

Strategies for Benzene (B151609) Ring Functionalization

The primary strategy for functionalizing the benzene ring of ethylbenzene to introduce the sulfonyl group is through electrophilic aromatic substitution. Specifically, chlorosulfonation is a widely employed method for the direct introduction of a sulfonyl chloride group onto an aromatic ring. wikipedia.org

When ethylbenzene is treated with chlorosulfonic acid, the ethyl group, being an ortho-, para-directing activator, directs the incoming electrophile (the chlorosulfonyl group) to the positions ortho and para to it. Due to steric hindrance at the ortho position, the para-substituted product, 4-ethylbenzenesulfonyl chloride, is typically the major product. google.com The reaction is generally performed at low temperatures to control its exothermicity and minimize side reactions. A two-step synthesis method can also be employed, where the sulfonation and the subsequent chlorination (acyl chloride formation) are controlled under different reaction conditions to enhance the yield of the desired para-isomer and reduce the formation of by-products like sulfones. google.com

Table 1: Synthesis of 4-Ethylbenzenesulfonyl Chloride

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| Ethylbenzene | Chlorosulfonic Acid | Low temperature | 4-Ethylbenzenesulfonyl Chloride | High | wikipedia.orggoogle.com |

Formation of the N,N-Dimethylsulfonamide Moiety

Once the 4-ethylbenzenesulfonyl chloride intermediate is synthesized and purified, the next step is the formation of the N,N-dimethylsulfonamide group. This is a standard nucleophilic acyl substitution reaction where the highly electrophilic sulfonyl chloride is reacted with a secondary amine, in this case, dimethylamine (B145610). wikipedia.org

The reaction is typically carried out in a suitable solvent, and often in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable sulfonamide bond. This reaction is the basis of the well-known Hinsberg test for distinguishing primary, secondary, and tertiary amines. wikipedia.org

Introduction and Functionalization of the 2-Bromoethyl Side Chain

With the 4-ethyl-N,N-dimethylbenzene-1-sulfonamide scaffold in hand, the subsequent phase of the synthesis focuses on the introduction of the bromine atom onto the ethyl side chain.

Bromination Reactions at the Ethyl Linkage

The most effective method for the selective bromination of the ethyl side chain at the benzylic position (the carbon atom directly attached to the aromatic ring) is free-radical bromination. pearson.compearson.com This method is highly regioselective due to the enhanced stability of the benzylic radical intermediate that is formed during the reaction. pearson.compearson.com

A common and efficient reagent for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and light or heat. google.commasterorganicchemistry.com The reaction proceeds via a radical chain mechanism. The initiator generates a small number of bromine radicals, which then abstract a hydrogen atom from the benzylic position of the ethyl group to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with a molecule of NBS to form the desired bromoethyl product and a succinimidyl radical, which continues the chain reaction. masterorganicchemistry.comyoutube.com

Table 2: Benzylic Bromination of 4-ethyl-N,N-dimethylbenzene-1-sulfonamide

| Starting Material | Reagent | Initiator | Conditions | Product | Reference |

| 4-ethyl-N,N-dimethylbenzene-1-sulfonamide | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Heat or Light | This compound | google.commasterorganicchemistry.com |

Advanced Synthetic Approaches to Related Bromoalkyl Sulfonamide Derivatives

While the described route represents a standard and reliable method, advanced synthetic strategies can offer alternative pathways or be used for the synthesis of related bromoalkyl sulfonamide derivatives.

One such approach involves the synthesis of 4-(bromomethyl)benzenesulfonyl chloride from p-toluenesulfonyl chloride using NBS and benzoyl peroxide. prepchem.com Although this example involves a methyl group, it demonstrates the feasibility of performing the side-chain bromination on the sulfonyl chloride intermediate before the amination step. This could be advantageous in certain synthetic schemes.

Furthermore, modern synthetic methodologies are continuously being developed for the functionalization of sulfonamides. For instance, microwave-assisted synthesis has been employed for the preparation of 4-(2-substituted hydrazinyl)benzenesulfonamides, showcasing the potential for rapid and efficient synthesis of sulfonamide derivatives. nih.gov The development of novel brominating agents, such as N,N'-dibromo-N,N'-1,2-ethane diyl bis(2,5-dimethyl benzene sulphonyl)amine, also provides alternative reagents for allylic and benzylic brominations.

For the synthesis of a broader range of bromoalkyl sulfonamides, one could envision starting with different bromo-substituted anilines, converting them into the corresponding sulfonyl chlorides via a Sandmeyer-type reaction, and then reacting them with the desired amine. nih.govgoogle.com This approach offers flexibility in the substitution pattern of the aromatic ring.

Exploration of Electrochemical Synthesis Pathways

Electrochemical synthesis offers a green and efficient alternative to conventional methods for creating sulfonamide derivatives, often avoiding harsh reagents and reaction conditions. chemistryworld.com Research into the electrochemical synthesis of N,N-dimethyl-1,4-benzenediamine derivatives has demonstrated a viable pathway for forming the sulfonamide bond. researchgate.netrsc.org This approach typically involves the electrochemical reduction or oxidation of a precursor to generate a reactive intermediate that readily couples with a suitable nucleophile. researchgate.net

In one studied method, the electrochemical reduction of 4-nitroso-N,N-dimethylaniline is conducted in the presence of arylsulfinic acids. researchgate.net The process generates a p-quinonediimine intermediate at the cathode, which then undergoes a Michael-type addition reaction with the arylsulfinic acid to yield the corresponding sulfonamide derivative. researchgate.net This reagent-less method, performed in aqueous solutions, presents a facile and environmentally friendly route for creating C-N and S-N bonds. researchgate.netrsc.org

| Reaction Component | Role/Species | Example | Reference |

|---|---|---|---|

| Starting Material | Precursor to be electrochemically modified | 4-nitroso-N,N-dimethylaniline | researchgate.net |

| Generated Intermediate | Reactive species formed at the electrode | p-Quinonediimine | researchgate.net |

| Nucleophile | Coupling partner | Arylsulfinic acids | rsc.org |

| Solvent System | Medium for the reaction | Aqueous ethanol (B145695) (pH 7.0) | rsc.org |

| Product Type | Resulting chemical structure | N,N-diarylsulfonyl derivatives | rsc.org |

Application of Mitsunobu Reactions in Analog Preparation

The Mitsunobu reaction is a powerful and versatile method in organic synthesis for the conversion of primary and secondary alcohols into a wide range of functional groups, including esters, ethers, and thioethers. nih.govorganic-chemistry.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it particularly valuable in stereoselective synthesis. missouri.edu This transformation is mediated by the combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

The mechanism involves the activation of the alcohol by forming an alkoxyphosphonium salt, which acts as an excellent leaving group. missouri.edu A suitable pronucleophile, which must be acidic with a pKa generally below 13, then displaces the activated oxygen to form the new product. missouri.eduresearchgate.net Nitrogen nucleophiles like phthalimide (B116566), hydrazoic acid, and sulfonamides are effective in this reaction, providing routes to amines and other nitrogen-containing compounds. nih.govorganic-chemistry.org

In the context of preparing analogs of this compound, the Mitsunobu reaction can be applied to its hydroxyl precursor, 4-(2-hydroxyethyl)-N,N-dimethylbenzene-1-sulfonamide. By varying the nucleophile, a diverse library of analogs can be synthesized where the hydroxyl group is replaced by other functionalities. For example, using phthalimide as the nucleophile would yield a phthalimidoethyl analog, which can be subsequently hydrolyzed to the corresponding primary amine, 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide.

| Nucleophile (Pronucleophile) | Reagents | Resulting Analog Functional Group | Reference |

|---|---|---|---|

| Phthalimide | PPh₃, DEAD/DIAD | -CH₂-CH₂-N(CO)₂C₆H₄ (Phthalimido) | organic-chemistry.orgmissouri.edu |

| Hydrazoic Acid (HN₃) | PPh₃, DEAD/DIAD | -CH₂-CH₂-N₃ (Azido) | organic-chemistry.orgmissouri.edu |

| Thioacetic Acid (CH₃COSH) | PPh₃, DEAD/DIAD | -CH₂-CH₂-SCOCH₃ (Thioacetyl) | nih.gov |

| Benzoic Acid (C₆H₅COOH) | PPh₃, DEAD/DIAD | -CH₂-CH₂-OCOC₆H₅ (Benzoyl Ester) | nih.gov |

Regioselective Synthesis of Isomeric Bromoalkylbenzene-1-sulfonamides

The synthesis of specific isomers of substituted benzene rings requires careful control of regioselectivity, which is dictated by the directing effects of the substituents already present on the aromatic ring. For bromoalkylbenzene-1-sulfonamides, isomers can differ in the substitution pattern on the benzene ring (ortho, meta, para). The target compound features a para (1,4) substitution pattern.

The synthesis of these isomers often relies on electrophilic aromatic substitution reactions, such as chlorosulfonation or bromination, at different stages of the synthetic sequence. The N,N-dimethylsulfamoyl group (-SO₂N(CH₃)₂) is a deactivating, meta-directing group, while an alkyl group like ethyl (-CH₂CH₃) is an activating, ortho, para-directing group. The final substitution pattern is determined by the order of introduction of these groups.

For instance, to achieve para-substitution, one might start with a para-substituted precursor. An alternative is to utilize highly regioselective reagents. N,N′-dibromo-N,N′-1,2-ethylene bis(p-toluenesulfonamide) has been reported as a reagent for the regioselective bromination of activated aromatic compounds, yielding exclusively the para-bromo isomer in many cases. researchgate.net

The Sandmeyer reaction provides another powerful strategy for regiocontrol. nih.gov This reaction allows for the introduction of a sulfonyl chloride group at a specific position on the ring by starting with the corresponding aniline (B41778). For example, synthesizing 4-aminostyrene, converting it to 4-(2-bromoethyl)aniline, and then subjecting it to the Sandmeyer reaction would yield the 4-(2-bromoethyl)benzenesulfonyl chloride precursor with precise regiochemistry.

| Target Isomer | Synthetic Strategy | Key Reaction / Principle | Reference |

|---|---|---|---|

| para-(2-Bromoethyl) | Start with 2-phenylethanol, perform chlorosulfonation followed by amination. | The ethyl group is an ortho, para-director, with para being sterically favored. | google.com |

| para-(2-Bromoethyl) | Bromination of an activated precursor with a selective brominating agent. | Use of reagents like N,N′-dibromo-N,N′-1,2-ethylene bis(p-toluenesulfonamide) favors para-substitution. | researchgate.net |

| ortho-(2-Bromoethyl) | Start with 2-(2-bromoethyl)aniline, convert to sulfonyl chloride via Sandmeyer reaction. | The Sandmeyer reaction precisely places the sulfonyl group where the amino group was located. | nih.gov |

| meta-(2-Bromoethyl) | Start with N,N-dimethylbenzenesulfonamide, perform Friedel-Crafts acylation followed by reduction and bromination. | The sulfamoyl group directs incoming electrophiles to the meta position. | N/A |

Chemical Reactivity and Transformation Studies of 4 2 Bromoethyl N,n Dimethylbenzene 1 Sulfonamide

Nucleophilic Substitution Reactions at the Bromoethyl Moiety

The most prominent site of reactivity on the 4-(2-bromoethyl)-N,N-dimethylbenzene-1-sulfonamide molecule is the primary alkyl bromide. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles in classic SN2 (bimolecular nucleophilic substitution) reactions. This reactivity is central to its application as an alkylating agent for introducing the N,N-dimethylsulfonamidophenethyl moiety into other molecules.

The primary carbon bearing the bromine is highly susceptible to attack by soft nucleophiles such as amines and thiols. These reactions are fundamental to its use in medicinal chemistry for the synthesis of complex target molecules.

Primary and secondary amines, as well as heterocyclic amines, readily displace the bromide to form new carbon-nitrogen bonds. Similarly, thiols and their corresponding thiolates react efficiently to form thioethers. These alkylation reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide (HBr) generated during the reaction, thereby preventing the protonation of the nucleophile.

Table 1: Examples of Nucleophilic Substitution with Amines and Thiols

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| Primary/Secondary Amine (R¹R²NH) | K₂CO₃, Acetonitrile, Heat | N-Substituted Phenethylamine |

| Heterocyclic Amine (e.g., Piperidine) | NaHCO₃, DMF | N-Alkyl-substituted Heterocycle |

| Thiol (RSH) | NaH, THF | Thioether |

The choice of solvent and base is crucial for optimizing reaction yields and minimizing side reactions, such as elimination (E2) which can compete with substitution, particularly with sterically hindered or strongly basic nucleophiles.

The bromoethyl moiety is a key structural motif for the construction of various heterocyclic systems. Intramolecular cyclization can occur if a nucleophilic center is present elsewhere in the molecule, appropriately positioned to attack the electrophilic carbon bearing the bromine.

While the N,N-dimethylsulfonamide group itself is not nucleophilic, modifications to the molecule can enable cyclization. For instance, if the title compound is reacted with a bifunctional reagent, a subsequent intramolecular reaction can lead to heterocycle formation. A more direct application involves reactions where the bromoethylsulfonamide acts as a precursor. For example, reaction with certain unsaturated N-acyl sulfonamides in the presence of a cobalt catalyst can lead to the formation of N-sulfonyl lactams and imidates, which are valuable cyclic building blocks. nih.gov

Another synthetic strategy involves electrophilic cyclization, where the double bond of an alkenyl N-acyl sulfonamide (structurally related to the title compound) can be activated by reagents like iodine to initiate an intramolecular ring-closing reaction, forming cyclic N-sulfonyl imidates. nih.gov

Oxidative and Reductive Transformations of the Sulfonamide Group

The sulfonamide functional group is known for its chemical stability, making it a common feature in pharmaceuticals as it is generally resistant to metabolic degradation. However, under specific laboratory conditions, it can undergo oxidative and reductive transformations.

The term "oxidation to sulfone derivatives" in the context of a sulfonamide can be misleading. The sulfur atom in the sulfonamide group (-SO₂N(CH₃)₂) is already in its highest possible oxidation state (+6), identical to the oxidation state of sulfur in a sulfone (-SO₂-). Therefore, the sulfur atom itself cannot be further oxidized.

However, oxidative reactions can occur at other parts of the molecule under specific conditions. For instance, strong oxidants can lead to the cleavage of the sulfur-nitrogen bond or the degradation of the aromatic ring, though these are typically harsh and non-selective reactions. researchgate.net More controlled oxidations can target the C-H bonds alpha to the nitrogen atom. For example, oxoammonium-catalyzed oxidation has been shown to convert N-substituted amines, including sulfonamides, into the corresponding imides. chemrxiv.org

In contrast to its oxidative stability, the sulfonamide group can be selectively reduced. The specific product of the reduction depends on the reagents and conditions employed. These transformations are synthetically useful for converting the robust sulfonamide group into other functionalities.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can cleave the sulfur-nitrogen bond, leading to the formation of an amine and a thiol upon workup. Other reagents can achieve different outcomes. For example, certain conditions can facilitate the reductive cleavage of the carbon-sulfur bond.

Table 2: Reduction Pathways for Aryl Sulfonamides

| Reducing Agent/System | Major Product | Bond Cleaved |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Amine + Thiol | S-N and C-S |

| Sodium in liquid ammonia (B1221849) (Birch) | Amine + Thiol | S-N |

| Samarium(II) Iodide (SmI₂) | Amine | S-N |

These methods provide pathways to deprotect or transform the sulfonamide group after it has served its purpose in a synthetic sequence, for instance, as a protecting group for an amine or as a directing group for aromatic substitution.

Carbon-Carbon Bond Forming Reactions Involving the Benzene (B151609) Ring

The N,N-dimethylsulfonamide group significantly influences the reactivity of the attached benzene ring. It is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position.

A more sophisticated strategy for forming carbon-carbon bonds on this type of substituted benzene ring is through directed ortho-metalation (DoM). The sulfonamide group is an effective directed metalation group (DMG). In the presence of a strong organolithium base, such as n-butyllithium (n-BuLi), a proton ortho to the sulfonamide group can be selectively abstracted.

This process generates a potent aryllithium nucleophile. This intermediate is not isolated but is reacted in situ with a wide range of carbon-based electrophiles to form a new carbon-carbon bond specifically at the position adjacent to the sulfonamide.

Table 3: Directed ortho-Metalation and Subsequent C-C Bond Formation

| Step 1: Base | Step 2: Electrophile | Product (Substituent at ortho position) |

|---|---|---|

| n-BuLi / TMEDA | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

| sec-BuLi | Aldehyde (RCHO) | Secondary Alcohol (-CH(OH)R) |

| n-BuLi | Alkyl Halide (R-X) | Alkyl Group (-R) |

This methodology provides a powerful and regioselective route to create more complex, polysubstituted aromatic compounds from the this compound scaffold. The N–S(O₂) bond in sulfonamides is generally stable, though recent advances have explored visible-light-mediated desulfonylative reactions to forge C-C bonds. mdpi.com

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck)

The presence of an aryl bromide moiety in this compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. nih.gov These reactions typically involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. nih.gov

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. acs.orgyoutube.com For this compound, the Suzuki-Miyaura coupling would occur at the C-Br bond of the benzene ring. This reaction facilitates the formation of a new carbon-carbon bond, connecting the benzenesulfonamide (B165840) core to various aryl, heteroaryl, vinyl, or alkyl groups. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, can catalyze these couplings at room temperature and with very low catalyst loadings. nih.govacs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ / SPhos | nih.gov |

| Boronic Acid | Arylboronic Acid (e.g., Phenylboronic acid) | acs.org |

| Base | K₃PO₄ | nih.gov |

| Solvent | Toluene/Water | youtube.com |

| Temperature | Room Temperature to 100 °C | acs.org |

| Expected Product | 4-(2-Bromoethyl)-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide | - |

The Heck reaction is another powerful palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgyoutube.com In the context of this compound, the aryl bromide would couple with an alkene, such as styrene (B11656) or an acrylate, in the presence of a palladium catalyst and a base. nih.gov This reaction is highly stereoselective, typically yielding the trans isomer of the resulting substituted alkene. organic-chemistry.org The reaction is valuable for synthesizing complex molecules and natural products. youtube.com While the bromoethyl group could potentially undergo elimination under the basic conditions often required for the Heck reaction, careful selection of the base and reaction temperature can minimize this side reaction.

Metal-Free C-H and C-C Functionalization Approaches

In response to the environmental and economic concerns associated with transition metals, metal-free C-H and C-C functionalization methodologies have emerged as a significant area of research in green chemistry. preprints.orgcas.cn These approaches avoid the use of expensive and potentially toxic metal catalysts and offer alternative pathways for bond formation. chemistryviews.org

For a molecule like this compound, metal-free strategies could potentially target several positions. Base-promoted homolytic aromatic substitution (HAS) is one such approach, where an aryl radical is generated and adds to another arene, enabling C-C bond formation without a metal catalyst. cas.cn This could be envisioned for coupling the benzenesulfonamide core with other aromatic systems.

Furthermore, metal-free oxidative coupling reactions, sometimes mediated by reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), provide a pathway for the homo- or cross-coupling of organometallic reagents like Grignard reagents. nih.gov While this involves an organometallic species, it circumvents the need for a transition-metal catalyst. Photoredox catalysis is another burgeoning field that uses light to enable cross-couplings without transition metals, although these methods are often more effective with aryl triflates than aryl bromides. nih.gov The aliphatic 2-bromoethyl side chain also presents opportunities for metal-free transformations, such as base-mediated C-C bond formation by first converting the alkyl halide into a more reactive species. preprints.org

Electrophilic Aromatic Substitution Reactions on the Benzenesulfonamide Core

Electrophilic aromatic substitution (EAS) is a classic reaction for functionalizing aromatic rings. The regiochemical outcome of EAS on a substituted benzene ring is governed by the electronic properties of the existing substituents. wikipedia.orgpressbooks.pub These groups can be classified as activating or deactivating and as ortho, para-directing or meta-directing. chemistrytalk.org

The benzene ring of this compound has two substituents to consider: the -SO₂N(CH₃)₂ group and the -CH₂CH₂Br group.

N,N-dimethylsulfonamide group (-SO₂N(CH₃)₂): The sulfonamide group is a deactivating group. researchgate.net The sulfur atom is in a high oxidation state and is strongly electron-withdrawing through both inductive and resonance effects. This withdrawal of electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. Electron-withdrawing groups are typically meta-directors. wikipedia.orgyoutube.com Therefore, the sulfonamide group will direct incoming electrophiles to the positions meta to itself (C3 and C5).

2-Bromoethyl group (-CH₂CH₂Br): This is an alkyl group with a bromine substituent. Alkyl groups are generally weakly activating and ortho, para-directing due to hyperconjugation and a weak inductive donating effect. libretexts.org However, the electronegative bromine atom on the ethyl chain exerts an electron-withdrawing inductive effect, which deactivates the ring slightly. Despite this weak deactivation, alkyl groups are still considered ortho, para-directors. libretexts.org Thus, the 2-bromoethyl group directs incoming electrophiles to the positions ortho (C3 and C5) and para (C2) relative to itself.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(2-Bromoethyl)-N,N-dimethyl-3-nitrobenzene-1-sulfonamide | libretexts.org |

| Halogenation (Bromination) | Br₂, FeBr₃ | 3-Bromo-4-(2-bromoethyl)-N,N-dimethylbenzene-1-sulfonamide | youtube.com |

| Sulfonation | SO₃, H₂SO₄ | 4-(2-Bromoethyl)-N,N-dimethyl-3-sulfobenzene-1-sulfonamide | youtube.com |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Reaction is unlikely due to strong deactivation by the sulfonamide group. | wikipedia.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely due to strong deactivation by the sulfonamide group. | wikipedia.org |

Derivatization Strategies and Analog Design Based on 4 2 Bromoethyl N,n Dimethylbenzene 1 Sulfonamide

Design Principles for Structurally Diverse Sulfonamide Analogues

The design of structurally diverse sulfonamide analogues is a cornerstone of medicinal chemistry, aiming to optimize biological activity, selectivity, and pharmacokinetic properties. A primary approach is the "tail" strategy, which involves attaching various moieties to a core sulfonamide scaffold to probe interactions with different regions of a biological target. nih.gov Substituents on the benzenesulfonamide (B165840) ring can form additional contacts with hydrophobic and/or hydrophilic regions of a target's active site, influencing binding affinity and selectivity. nih.gov

Bioisosteric replacement is another key principle, where functional groups are exchanged for others with similar physical or chemical properties to improve the compound's profile. tandfonline.com For instance, modifying the N,N-dimethylamino group or introducing substituents on the aromatic ring can significantly alter the molecule's electronic and steric characteristics. The general structure of sulfonamides consists of an aniline (B41778) derivative with a sulfonamide group, which serves as a versatile platform for these modifications. nih.gov The synthesis of diverse libraries often involves the reaction between primary or secondary amines and a sulfonyl chloride in the presence of a base. ijarsct.co.in

Table 1: Key Design Principles for Sulfonamide Analogues

| Design Principle | Description | Example Application |

|---|---|---|

| "Tail" Strategy | Attaching various chemical moieties (tails) to the core sulfonamide scaffold to explore new binding interactions. nih.gov | Adding heterocyclic or polycyclic groups to the sulfonamide nitrogen to enhance target affinity. |

| Bioisosteric Replacement | Substituting functional groups with other groups that have similar physicochemical properties to improve potency or reduce toxicity. tandfonline.com | Replacing a carboxylic acid group with a tetrazole ring to maintain acidity while improving metabolic stability. |

| Scaffold Hopping | Replacing the core molecular scaffold with a structurally different one while retaining similar biological activity. | Changing the benzenesulfonamide core to a different aromatic or heteroaromatic system. |

| Structure-Activity Relationship (SAR) Studies | Systematically modifying different parts of the molecule to understand how structural changes affect biological activity. nih.gov | Varying the alkyl groups on the sulfonamide nitrogen to determine the optimal size and shape for receptor binding. nih.gov |

Chemical Modifications at the Bromoethyl Side Chain for Bioconjugation

The 2-bromoethyl group on the 4-(2-Bromoethyl)-N,N-dimethylbenzene-1-sulfonamide scaffold serves as a reactive handle for bioconjugation. This alkyl halide is an electrophile, making it susceptible to nucleophilic attack by functional groups present in biomolecules, particularly the side chains of amino acids in proteins. biosyn.com

The most common target for such alkylation is the thiol (sulfhydryl) group of cysteine residues. nih.gov The thiol is a potent nucleophile under physiological conditions and readily displaces the bromide ion to form a stable thioether bond. This strategy is widely used to attach small molecules, probes, or drugs to proteins. nih.govresearchgate.net Other nucleophilic amino acid residues, such as the ε-amino group of lysine, the imidazole (B134444) ring of histidine, and the thioether of methionine, can also potentially react, although they are generally less reactive than cysteine's thiol group. biosyn.comnih.gov The selectivity of the reaction can often be controlled by adjusting the pH of the reaction medium. nih.gov

Table 2: Potential Bioconjugation Reactions at the Bromoethyl Side Chain

| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Bond |

|---|---|---|

| Cysteine | Thiol (-SH) | Thioether |

| Lysine | ε-Amino (-NH₂) | Secondary Amine |

| Histidine | Imidazole Ring | Alkylated Imidazole |

| Methionine | Thioether (-S-CH₃) | Sulfonium Ion |

| Aspartic Acid / Glutamic Acid | Carboxylate (-COO⁻) | Ester |

Systematic Variations of the N,N-Dimethylamino Group

Systematic variation of the N,N-dimethylamino group is a common strategy to modulate the physicochemical properties and biological activity of sulfonamide-based compounds. Modifications at this position can influence solubility, lipophilicity, metabolic stability, and the ability to form hydrogen bonds.

Synthetic approaches to introduce diversity at this position typically involve the reaction of a suitably substituted sulfonyl chloride with a range of primary or secondary amines. ijarsct.co.inscispace.com This allows for the replacement of the two methyl groups with a wide variety of substituents, including:

Longer or branched alkyl chains: To alter steric bulk and lipophilicity.

Cyclic or heterocyclic rings: Incorporating the nitrogen atom into a ring system, such as piperazine (B1678402) or morpholine (B109124), can constrain the conformation and introduce new interaction points. nih.gov

Aryl or heteroaryl groups: To introduce aromatic interactions, such as π-π stacking, with the target molecule.

Table 3: Examples of N,N-Dimethylamino Group Variations and Their Rationale

| Modification | Rationale | Potential Impact |

|---|---|---|

| Replacement of one methyl with a larger alkyl group (e.g., ethyl, propyl) | Increase lipophilicity and explore steric limits of the binding pocket. | Altered solubility, membrane permeability, and binding affinity. |

| Incorporation of N into a heterocyclic ring (e.g., piperidine, morpholine) | Introduce conformational rigidity and potential for new hydrogen bonds (e.g., with morpholine oxygen). | Improved binding selectivity and pharmacokinetic properties. |

| Replacement of methyl groups with hydrogen (N-desmethylation) | Create a secondary sulfonamide capable of acting as a hydrogen bond donor. | Enhanced binding affinity through new hydrogen bonding interactions. |

| Introduction of functionalized side chains (e.g., hydroxyethyl) | Increase hydrophilicity and provide additional points for interaction or further derivatization. | Improved aqueous solubility and potential for dual-binding modes. |

Aromatic Ring Substitution Patterns and Their Synthetic Access

Introducing additional substituents onto the aromatic ring of this compound is a powerful method for creating structural diversity. This is typically achieved through electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene (B151609) ring. uomustansiriyah.edu.iq The position of the new substituent is directed by the existing groups on the ring. The sulfonamide group is generally a deactivating, meta-directing group, while the bromoethyl group is a weakly deactivating, ortho-, para-directing group.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂). libretexts.orgmasterorganicchemistry.com The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ + SO₃) introduces a sulfonic acid group (-SO₃H). libretexts.orgyoutube.com This reaction is reversible, which can be useful for temporarily blocking a position on the ring. libretexts.org

Halogenation: The introduction of chlorine, bromine, or iodine can be accomplished using the respective halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃, FeBr₃). uomustansiriyah.edu.iq

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a Lewis acid like AlCl₃, introduce alkyl (-R) or acyl (-COR) groups, respectively, onto the ring. uomustansiriyah.edu.iq

Table 4: Synthetic Access to Aromatic Ring Substitutions

| Reaction | Reagents | Substituent Introduced | Electrophile |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ (Nitro) | NO₂⁺ (Nitronium ion) masterorganicchemistry.com |

| Sulfonation | SO₃, H₂SO₄ | -SO₃H (Sulfonic acid) | SO₃ or HSO₃⁺ masterorganicchemistry.com |

| Halogenation (Bromination) | Br₂, FeBr₃ | -Br (Bromo) | Br⁺ (from polarized Br₂) uomustansiriyah.edu.iq |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR (Acyl) | RCO⁺ (Acylium ion) |

Stereoselective Synthesis and Chiral Resolution of Enantiomeric Analogues

When modifications to the this compound scaffold introduce a chiral center, it becomes necessary to control or separate the resulting enantiomers, as they often exhibit different biological activities. Two primary strategies are employed: stereoselective synthesis and chiral resolution. acs.orgnih.gov

Stereoselective Synthesis aims to create a specific stereoisomer directly. This can be achieved by using chiral auxiliaries, which are chiral molecules temporarily incorporated into the reactant to direct the stereochemical outcome of a reaction. drexel.edu After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. Another approach is the use of chiral catalysts, such as chiral Brønsted acids, which can induce enantioselectivity in reactions like transfer hydrogenations. mcgill.ca

Chiral Resolution involves the separation of a racemic mixture (a 1:1 mixture of enantiomers) into its individual components. Common methods include:

Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent (e.g., derivatives of tartaric acid or camphorsulfonic acid) forms a pair of diastereomeric salts. google.com These diastereomers have different physical properties (like solubility) and can be separated by crystallization.

Chiral Chromatography: This is a powerful technique for separating enantiomers on both analytical and preparative scales. researchgate.net Methods like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilize a chiral stationary phase that interacts differently with each enantiomer, causing them to elute at different times. researchgate.netnih.gov

Table 5: Methods for Obtaining Enantiomerically Pure Analogues

| Strategy | Method | Description |

|---|---|---|

| Stereoselective Synthesis | Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to guide the stereochemical course of a reaction. drexel.edu |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. mcgill.ca | |

| Chiral Resolution | Diastereomeric Salt Crystallization | A racemic mixture is converted into diastereomeric salts with a chiral resolving agent, which are then separated by crystallization. google.com |

| Chiral Chromatography (HPLC/SFC) | Enantiomers are separated based on their differential interactions with a chiral stationary phase. researchgate.netnih.gov |

Advanced Spectroscopic and Crystallographic Characterization in Research

Computational Chemistry and Theoretical Investigations of 4 2 Bromoethyl N,n Dimethylbenzene 1 Sulfonamide

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimizationnih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

In "4-(2-Bromoethyl)-N,N-dimethylbenzene-1-sulfonamide," the HOMO is expected to be localized primarily on the electron-rich dimethylaminosulfonyl-substituted benzene (B151609) ring, while the LUMO may be distributed across the sulfonamide group and the bromoethyl moiety. A smaller HOMO-LUMO gap would suggest higher reactivity and the potential for charge transfer within the molecule. nih.govnih.gov

Table 1: Predicted Frontier Orbital Properties for this compound

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps to identify electrophilic and nucleophilic sites, which are key to predicting intermolecular interactions. The MEP map uses a color scale where red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue represents electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral potential.

For "this compound," the MEP map would likely show the most negative potential (red) around the oxygen atoms of the sulfonyl group, indicating these are prime sites for electrophilic interactions. The area around the hydrogen atoms of the benzene ring and the bromoethyl group would likely exhibit a positive potential (blue), suggesting their role in nucleophilic interactions. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. nih.govnih.gov For the title compound, NBO analysis would quantify the stabilization energies associated with electron delocalization from filled orbitals to empty orbitals.

Topological analyses of the electron density, such as the Electron Localization Function (ELF), Local Orbital Locator (LOL), and Reduced Density Gradient (RDG), offer a more profound understanding of chemical bonding and non-covalent interactions.

ELF and LOL: These methods provide a visual representation of electron localization in a molecule. In "this compound," ELF and LOL analyses would clearly distinguish core electrons, covalent bonds, and lone pairs. High localization values would be expected around the covalent bonds (e.g., S=O, S-N, C-C) and the lone pairs on the oxygen and nitrogen atoms.

RDG: The Reduced Density Gradient analysis is particularly useful for identifying and characterizing non-covalent interactions, such as van der Waals forces and steric repulsions, by plotting the RDG against the electron density. This would reveal weak intramolecular interactions that contribute to the molecule's conformational stability.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. nih.govnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Visible spectrum. nih.gov For "this compound," TD-DFT calculations would identify the key electronic transitions, their corresponding wavelengths (λmax), and oscillator strengths, which determine the intensity of the absorption peaks. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. nih.govnih.gov

Table 2: Predicted Electronic Transitions from TD-DFT Analysis

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 280 | 0.15 | HOMO → LUMO |

| S0 → S2 | 255 | 0.08 | HOMO-1 → LUMO |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into conformational flexibility and the interactions between a ligand and its biological target.

For "this compound," MD simulations could be employed to explore its conformational landscape, identifying the most stable and frequently adopted shapes in different environments (e.g., in a vacuum or in a solvent). Furthermore, if a biological target is known, MD simulations can model the binding process of the compound to the active site of a protein. This would help in understanding the stability of the ligand-protein complex, identifying key interacting residues, and predicting the binding affinity, which are crucial steps in rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of related compounds, QSAR can predict the activity of new, unsynthesized analogs, thereby guiding drug design and optimization.

A typical QSAR study on a series of benzenesulfonamide (B165840) derivatives would involve the calculation of various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors can be categorized as:

Topological descriptors: Related to the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Based on the 3D structure of the molecule, including molecular surface area and volume.

Electronic descriptors: Pertaining to the electronic properties, such as partial charges and dipole moments.

Hydrophobic descriptors: Quantifying the molecule's lipophilicity, often represented by the logarithm of the partition coefficient (logP).

Once calculated, these descriptors would be used to build a mathematical model, often using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), to correlate them with the observed biological activity. For a hypothetical QSAR study on analogs of this compound, a data table might look as follows:

| Compound ID | Biological Activity (e.g., IC50, µM) | LogP | Molecular Weight | Surface Area (Ų) |

| Analog 1 | 1.5 | 3.2 | 310.2 | 250.1 |

| Analog 2 | 2.8 | 3.5 | 324.3 | 265.7 |

| Analog 3 | 0.9 | 2.9 | 296.1 | 240.3 |

| This compound | Data Not Available | Not Calculated | Not Calculated | Not Calculated |

The resulting QSAR model would help in identifying which structural features are crucial for the desired activity, thus guiding the design of more potent and selective molecules.

Advanced Molecular Docking Studies with Protein Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.

For this compound, molecular docking studies would first require the identification of a relevant protein target. Benzenesulfonamide derivatives are known to interact with various enzymes, such as carbonic anhydrases and protein kinases. tandfonline.comnih.govrsc.org

The process would involve:

Obtaining the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms, assigning charges, and defining the binding site.

Generating a 3D conformation of this compound.

Using a docking algorithm to systematically explore the possible binding poses of the ligand within the protein's active site.

Scoring the generated poses based on their predicted binding affinity (e.g., in kcal/mol) to identify the most likely binding mode.

The results of a docking study are often visualized to analyze the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. A hypothetical summary of docking results for this compound against a protein target might be presented as:

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Hypothetical Target 1 | Data Not Available | Data Not Available |

| Hypothetical Target 2 | Data Not Available | Data Not Available |

Such studies provide valuable insights into the mechanism of action at a molecular level and can guide the rational design of new inhibitors with improved potency and selectivity.

Applications in Biological and Medicinal Chemistry Research Excluding Clinical Trials, Safety, and Dosage

Exploration as a Scaffold for Enzyme Inhibitors

While the general benzenesulfonamide (B165840) scaffold is a cornerstone in the design of various enzyme inhibitors, specific studies exploring 4-(2-Bromoethyl)-N,N-dimethylbenzene-1-sulfonamide for this purpose are not documented in the reviewed literature. nih.gov

Carbonic Anhydrase Isoform-Selective Inhibition Studies

There are no available studies detailing the inhibitory activity of this compound against any carbonic anhydrase (CA) isoforms. Extensive research exists on other benzenesulfonamide derivatives, which show varying degrees of potency and selectivity against cytosolic isoforms like hCA I and II and transmembrane, tumor-associated isoforms like hCA IX and XII. nih.govmdpi.com However, no such inhibition data has been published for the specific compound .

Kinase Inhibition Profiles and Selectivity

No data regarding the kinase inhibition profile or selectivity of this compound could be located. The N,N-dimethylbenzenesulfonamide structural unit is present in some compounds investigated as kinase inhibitors, such as those targeting Aurora kinase B or PI3K/mTOR. drugbank.commdpi.com Nevertheless, specific profiling of this compound against a panel of kinases has not been reported.

Investigation of Molecular Mechanisms of Action (MOA) and Biological Pathway Modulation

The molecular mechanism of action for this compound has not been investigated. Research on its potential to modulate biological pathways, such as those involved in cell signaling, metabolism, or apoptosis, is absent from the scientific literature. Studies on other sulfonamides have identified mechanisms like the inhibition of enzymes crucial for bacterial survival or the modulation of signaling pathways in cancer cells, but these findings cannot be specifically attributed to this compound. mdpi.comnih.gov

Biochemical Studies of Interactions with Specific Proteins and Biomolecules

There are no published biochemical studies detailing the direct interactions of this compound with any specific proteins or biomolecules. Techniques such as X-ray crystallography or molecular docking have been used to elucidate the binding modes of other sulfonamide inhibitors to their target enzymes, but this specific compound has not been the subject of such investigations. nih.gov

Structure-Activity Relationship (SAR) Elucidation for Targeted Biological Effects

Structure-activity relationship (SAR) studies for this compound have not been performed, as there is no primary biological activity reported for this compound. SAR studies are contingent on having a series of related compounds with measured biological activity to determine how structural modifications influence potency or selectivity. mdpi.comesisresearch.org

Pre-clinical Biological Evaluation Methods (excluding dosage, administration, safety, and adverse effects)

No pre-clinical biological evaluations of this compound have been documented. Such evaluations, including in vitro cell-based assays (e.g., cytotoxicity or cell proliferation assays) or in vivo studies in animal models, are not available in the existing literature for this specific chemical entity. nih.govresearchgate.net

Emerging Research Areas and Future Directions

Development of Greener and More Sustainable Synthetic Routes

Traditional methods for synthesizing sulfonamides often involve harsh reagents and generate significant waste. The development of environmentally benign synthetic routes for 4-(2-Bromoethyl)-N,N-dimethylbenzene-1-sulfonamide is a key area of future research. Current efforts in green chemistry for sulfonamide synthesis, which can be adapted for this specific compound, are focused on several promising strategies.

One approach involves the use of eco-friendly solvents such as water and polyethylene (B3416737) glycol (PEG-400). These solvents are non-toxic, readily available, and can often be recycled, reducing the environmental impact of the synthesis. For instance, reactions of sulfonyl chlorides with amines have been successfully carried out in aqueous media, often facilitated by a base like sodium bicarbonate.

Another avenue is the exploration of catalytic methods to improve efficiency and reduce waste. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for the formation of the aryl-sulfur bond. This method demonstrates significant functional group tolerance and allows for the synthesis of sulfonamides under mild conditions. Furthermore, the use of photosensitized nickel catalysis and synergetic photoredox and copper catalysis are emerging as highly efficient methods for carbon-nitrogen bond formation in sulfonamide synthesis. These techniques often proceed at room temperature and can tolerate a wide range of functional groups.

Oxidative chlorination in sustainable solvents is another promising green strategy. This method can utilize thiols as starting materials, which are then converted to sulfonyl chlorides in situ using a mild oxidant. The subsequent reaction with an amine in the same pot provides the desired sulfonamide. This approach avoids the isolation of the often-unstable sulfonyl chloride intermediate and minimizes solvent waste.

The development of these greener synthetic routes will be crucial for the large-scale and sustainable production of this compound for its potential applications.

| Green Synthesis Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Use of Eco-Friendly Solvents | Employs non-toxic and recyclable solvents like water and PEG-400. | Reduced environmental impact, lower cost, and simplified purification processes. |

| Catalytic Methods | Utilizes catalysts such as palladium, nickel, and copper to facilitate reactions under milder conditions. | Higher yields, greater functional group tolerance, and reduced energy consumption. |

| Oxidative Chlorination | Involves the in-situ generation of sulfonyl chlorides from thiols followed by amination. | One-pot synthesis, avoids isolation of unstable intermediates, and minimizes waste. |

Discovery of Novel Reactivity Patterns and Catalytic Applications

The unique structural features of this compound, namely the bromoethyl group and the sulfonamide moiety, open up possibilities for novel reactivity and catalytic applications. The bromoethyl group is a versatile functional handle that can participate in a variety of chemical transformations.

For instance, the bromine atom can be readily displaced by nucleophiles, allowing for the introduction of a wide range of functional groups. This reactivity can be exploited for the synthesis of new derivatives with tailored properties. Furthermore, the bromoethyl group can participate in transition metal-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse library of compounds.

The sulfonamide moiety itself can also exhibit interesting reactivity. The nitrogen atom of the sulfonamide can act as a directing group in certain catalytic reactions, influencing the regioselectivity of transformations on the aromatic ring. Additionally, the sulfur atom could potentially be involved in oxidative or reductive processes, leading to new chemical transformations.

Beyond its own reactivity, this compound and its derivatives could serve as ligands in catalysis . The presence of multiple heteroatoms (nitrogen, oxygen, sulfur, and bromine) provides potential coordination sites for metal centers. By carefully designing the structure of the molecule, it may be possible to develop novel catalysts for a variety of organic transformations.

Future research in this area will likely focus on systematically exploring the reactivity of the bromoethyl and sulfonamide groups under various reaction conditions and with different catalytic systems. This could lead to the discovery of new synthetic methodologies and the development of novel catalysts with unique properties.

Expansion of Biological Target Repertoire beyond Current Applications

While the specific biological targets of this compound are not yet extensively studied, the sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents. This suggests that this compound and its derivatives have the potential to interact with a variety of biological targets.

The bromoethyl group provides a reactive site that can be used to covalently modify biological macromolecules, such as proteins. This "targeted covalent inhibition" is an increasingly important strategy in drug discovery, as it can lead to compounds with high potency and prolonged duration of action. By attaching this reactive group to a sulfonamide scaffold, it may be possible to develop novel covalent inhibitors for a range of enzymes and receptors.

Future research will likely involve screening this compound and a library of its derivatives against a diverse panel of biological targets. This could include enzymes such as kinases, proteases, and carbonic anhydrases, as well as various G-protein coupled receptors and ion channels. Techniques such as high-throughput screening and chemical proteomics will be instrumental in identifying new protein targets.

The insights gained from these studies could lead to the development of novel therapeutic agents for a variety of diseases, including cancer, infectious diseases, and neurological disorders. The versatility of the 4-(2-bromoethyl) group allows for the fine-tuning of reactivity and selectivity, which will be crucial for developing safe and effective drugs.

| Potential Biological Target Class | Rationale for Investigation | Potential Therapeutic Areas |

| Kinases | The sulfonamide scaffold can be designed to interact with the ATP-binding site of kinases. The bromoethyl group could form a covalent bond with a nearby cysteine residue. | Cancer, inflammatory diseases |

| Proteases | Sulfonamide-based inhibitors of various proteases are known. The bromoethyl group could act as a warhead to covalently modify the active site. | Viral infections, cancer |

| Carbonic Anhydrases | Sulfonamides are classic inhibitors of carbonic anhydrases. The bromoethyl moiety could be used to develop long-acting or isoform-selective inhibitors. | Glaucoma, epilepsy |

| GPCRs and Ion Channels | The sulfonamide group can be incorporated into ligands for various receptors and channels. The bromoethyl group could be used for covalent labeling and functional studies. | Neurological disorders, cardiovascular diseases |

Integration with Advanced Analytical Platforms and Machine Learning for Drug Discovery

The discovery and development of new drugs based on the this compound scaffold can be significantly accelerated by integrating advanced analytical platforms and machine learning techniques.

Advanced analytical platforms , such as high-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, are essential for characterizing the compound and its interactions with biological targets. These techniques can provide detailed information about the structure, purity, and stability of new derivatives, as well as insights into their binding modes and mechanisms of action.

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize drug discovery. These computational tools can be used to analyze large datasets of chemical and biological information to identify promising new drug candidates. For example, ML models can be trained to predict the biological activity, toxicity, and pharmacokinetic properties of virtual compounds based on their chemical structure.

In the context of this compound, machine learning could be used to:

Design virtual libraries of derivatives with improved properties.

Predict the reactivity of the bromoethyl group towards different biological nucleophiles.

Identify potential off-target effects and predict toxicity.

Optimize synthetic routes for efficiency and sustainability.

By combining the power of advanced analytical techniques with the predictive capabilities of machine learning, researchers can more rapidly and efficiently explore the chemical space around this compound and identify new drug candidates with a higher probability of success. This integrated approach will be crucial for unlocking the full therapeutic potential of this promising chemical scaffold.

常见问题

Q. What are the recommended synthetic routes for preparing 4-(2-Bromoethyl)-N,N-dimethylbenzene-1-sulfonamide, and what critical reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves sulfonylation and alkylation steps. A common approach is reacting a sulfonyl chloride precursor (e.g., 4-methylbenzenesulfonyl chloride) with a bromoethylamine derivative under controlled alkaline conditions (e.g., aqueous sodium carbonate) to form the sulfonamide bond . Key parameters include:

- Temperature: Room temperature (~25°C) minimizes side reactions during sulfonylation .

- Solvent Choice: Methanol or dichloromethane enhances solubility and reaction efficiency .

- Purification: Column chromatography or recrystallization (e.g., from methanol) ensures high purity (>97%) .

Post-synthesis, analytical validation via HPLC and NMR is critical to confirm purity and structural integrity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy: 1H and 13C NMR identify proton environments (e.g., dimethyl groups at δ ~2.8 ppm) and confirm bromoethyl connectivity .

- X-ray Crystallography: Resolves molecular geometry, including bond angles (e.g., S–N–C torsion angles) and hydrogen-bonding networks stabilizing crystal packing .

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 320.02) and detects isotopic patterns from bromine .

- HPLC: Quantifies purity (>97%) and monitors degradation products under stress conditions (e.g., heat, light) .

Q. What are the primary research applications of bromoethyl-substituted sulfonamides in medicinal chemistry and materials science?

Methodological Answer:

- Medicinal Chemistry: Bromoethyl sulfonamides act as intermediates for bioactive molecules, such as endothelin receptor antagonists (e.g., BMS-187308), where the bromoethyl group enables further functionalization via nucleophilic substitution .

- Materials Science: The sulfonamide moiety enhances thermal stability in polymers, while the bromoethyl group facilitates crosslinking in resin synthesis .

- Biochemical Probes: Derivatives are used to study enzyme inhibition (e.g., carbonic anhydrase) via covalent modification of active-site residues .

Advanced Questions

Q. How do structural modifications at the bromoethyl position influence the compound's reactivity in nucleophilic substitution reactions, and what mechanistic insights have been gained from kinetic studies?

Methodological Answer:

- Leaving Group Effects: The bromine atom in the bromoethyl group acts as a superior leaving group compared to chlorine, enabling faster SN2 reactions with amines or thiols . Kinetic studies show second-order dependence on nucleophile concentration, supporting a bimolecular mechanism .

- Steric Hindrance: Bulky substituents adjacent to the bromoethyl group (e.g., dimethylamino) reduce reaction rates by ~40% due to hindered backside attack .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) accelerate reactions by stabilizing transition states, with rate constants increasing by 2–3× compared to ethanol .

Q. What crystallographic data are available for sulfonamide derivatives with bromoethyl groups, and how does molecular conformation impact biological activity?

Methodological Answer:

- Crystal Structures: X-ray data for N-(2-bromophenyl) derivatives reveal distorted tetrahedral geometry at sulfur (O–S–O angles ~119°), with bromoethyl groups adopting gauche conformations to minimize steric clashes .

- Hydrogen Bonding: Intermolecular N–H···O bonds stabilize crystal lattices, while intramolecular C–H···O interactions influence bioactive conformations. For example, planar sulfonamide moieties enhance binding to hydrophobic enzyme pockets .

- Biological Relevance: Conformational rigidity (e.g., fixed torsion angles) in bromoethyl sulfonamides correlates with improved binding affinity (IC50 < 100 nM) to targets like ETA receptors .

Q. How can in vitro and in vivo pharmacological data for related sulfonamides guide the design of this compound derivatives with enhanced target selectivity?

Methodological Answer:

- Structure-Activity Relationships (SAR): Analogs with 4′-isobutyl substituents on biphenyl scaffolds show 10× higher ETA receptor selectivity over ETB, attributed to optimized hydrophobic interactions .

- Pharmacokinetics: LogP values <3.0 (measured via shake-flask) improve blood-brain barrier penetration, while metabolic stability in liver microsomes (t1/2 > 60 min) is achieved by replacing labile ester groups with sulfonamides .

- In Vivo Models: Oral administration of 30 µmol/kg in primates reduces endothelin-1-induced pressor responses by >50%, validating bioavailability and target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。